(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in various scientific fields, including chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure allows it to function as a versatile building block for synthesizing more complex molecules.
The compound belongs to the class of benzo[d]thiazole derivatives, which are recognized for their pharmacological activities. It is further classified as an amide due to the presence of the amide functional group in its structure.
The synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves several key steps:
The synthetic route may require specific reaction conditions, such as temperature control and solvent selection, to optimize yields and purity. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.
The molecular formula for this compound is , and its structure includes:
The molecular weight of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is approximately 350.39 g/mol. The InChI code for this compound is InChI=1S/C15H20N2O3S/c1-20-6-5-18-12-4-3-11(21-2)9-14(12)24-16(18)17-15(19)13-10-22-7-8-23-13/h3-4,9-10H,5-8H2,1-2H3
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions may require specific catalysts or reagents to enhance reaction rates and selectivity.
The mechanism of action for (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide primarily involves its interaction with biological targets:
While specific physical properties such as melting point or boiling point are not readily available for this compound, it is typically expected to be a solid at room temperature based on its structure.
Key chemical properties include:
This compound's unique structural features position it as a valuable tool in both academic research and industrial applications across multiple disciplines.
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3